molecular formula C21H14ClNO5 B2543146 7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide CAS No. 950427-40-4

7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide

Cat. No. B2543146
CAS RN: 950427-40-4
M. Wt: 395.8
InChI Key: NUMIHWHUDLJLND-UHFFFAOYSA-N
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Description

The compound "7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide" is a chemically synthesized molecule that appears to be related to the class of compounds known as chromenes. Chromenes are heterocyclic compounds that have shown a variety of biological activities and are of interest in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structure suggests it is a derivative of chromene with additional functional groups that could affect its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of chromene derivatives typically involves multi-step reactions that may include cyclization and functional group transformations. For example, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, as described in one of the papers, involves N-alkylation, carbamoylation, hydrolysis, activation of carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, possibly with modifications to introduce the chloro, methoxy, and benzoxepine groups.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be quite complex, with the potential for polymorphism as seen in the 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, which forms two polymorphs . The anti-rotamer conformation about the C-N bond and the position of the amide O atom relative to the pyran ring O atom are structural features that can influence the compound's properties and interactions . The compound of interest would likely exhibit similar structural complexity, with the additional substituents further influencing its conformation and potential for polymorphism.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including those that modify the functional groups attached to the core chromene structure. The synthesis of related compounds often involves reactions such as acylation, oxidation, protection of carboxy groups, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation . These reactions are indicative of the chemical reactivity of chromene derivatives and provide insight into the types of chemical transformations that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their molecular structure, including the presence of polymorphs and the conformation of the molecule. For instance, the hemihydrate form of a chromene derivative shows that solvation can affect the crystalline structure . The introduction of substituents such as chloro, methoxy, and benzoxepine groups would likely impact the solubility, melting point, and stability of the compound. The electronic properties, such as the distribution of electron density and the potential for hydrogen bonding, would also be important factors determining the compound's reactivity and interactions with biological targets.

Scientific Research Applications

Synthesis and Chemical Properties

One of the core applications of this compound lies in its synthesis and chemical characterization. For instance, research has developed practical methods for synthesizing orally active CCR5 antagonists, employing key reactions that include esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions, which are critical for creating compounds with potential therapeutic uses (T. Ikemoto et al., 2005). Additionally, the fluorescence properties of related benzocoumarin carboxylic acids have been studied, highlighting the impact of conjugated systems and hydrogen bonds on fluorescence in both solution and solid states, which could have implications for the development of new optical materials (Juan Shi et al., 2017).

Antimicrobial Activity

The antimicrobial properties of compounds derived from chromen-2-one structures have been investigated, showing potential as antibacterial and antifungal agents. For example, thiazole substituted coumarins have been synthesized and screened for their antimicrobial activities, demonstrating the importance of structural modifications in enhancing biological activity (G. Parameshwarappa et al., 2009).

Molecular Docking and Biological Activity

Research also extends to the molecular docking studies and biological activity assessments of chromene derivatives. These studies are crucial for understanding how these compounds interact with biological targets, paving the way for the development of new drugs with optimized properties. For instance, the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety have been explored, identifying compounds with significant activity toward acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease (Samaneh Ghanei-Nasab et al., 2016).

properties

IUPAC Name

7-chloro-9-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c1-26-18-10-15(22)9-14-8-13(6-7-27-20(14)18)21(25)23-16-4-2-12-3-5-19(24)28-17(12)11-16/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMIHWHUDLJLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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